N/A -

N/A

Catalog Number: EVT-8776732
CAS Number:
Molecular Formula: C36H54FeP2
Molecular Weight: 604.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound referred to as "N/A" does not correspond to any specific chemical substance or recognized compound in the scientific literature. This designation typically indicates that there is no available data or that the compound is not applicable in the context of the inquiry. In chemical databases and literature, "N/A" is often used to signify that certain information is either not applicable or not available for a particular entry.

Source and Classification

Since "N/A" does not represent a specific compound, it lacks classification within chemical categories such as organic, inorganic, or biochemicals. In scientific research, compounds are usually categorized based on their molecular structure, functional groups, and chemical properties. The absence of a defined compound means there are no relevant classifications or sources to cite.

Synthesis Analysis

Given that "N/A" does not refer to a specific compound, synthesis methods cannot be analyzed. Typically, synthesis analysis involves detailing various methods used to create a compound, including:

  • Chemical Reactions: Describing the types of reactions involved in synthesizing the compound.
  • Technical Details: Providing specific conditions such as temperature, pressure, and catalysts used during synthesis.

In the case of "N/A," no such methods exist.

Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within a compound and its corresponding data. For any chemical compound, this would include:

  • Structural Formula: A depiction of how atoms are bonded.
  • Molecular Weight: The total weight of all atoms in the molecule.

Since "N/A" does not correspond to any molecular structure, this analysis cannot be performed.

Chemical Reactions Analysis

Chemical reactions typically involve reactants transforming into products through various mechanisms. For a defined compound, one would analyze:

  • Types of Reactions: Such as substitution, addition, or elimination reactions.
  • Reaction Conditions: Specific temperatures, solvents, and catalysts that influence the reaction process.
Mechanism of Action

In pharmacology and biochemistry, the mechanism of action describes how a compound exerts its effects at the molecular level. This includes:

  • Biochemical Pathways: The series of interactions through which a compound influences biological systems.
  • Target Molecules: Specific proteins or enzymes that are affected by the compound.

As "N/A" does not represent an active substance or drug, no mechanism of action can be discussed.

Physical and Chemical Properties Analysis

Physical and chemical properties provide crucial insights into how a compound behaves under various conditions. These properties typically include:

  • Melting and Boiling Points: Indicating thermal stability.
  • Solubility: Understanding how well a compound dissolves in different solvents.
  • Reactivity: How a compound interacts with other substances.

For "N/A," these properties are undefined and cannot be analyzed.

Applications

Applications of chemical compounds often highlight their utility in various scientific fields such as medicine, materials science, and environmental science. Common applications might include:

  • Pharmaceuticals: Use in drug formulation.
  • Catalysts: In industrial processes.
  • Sensors: For detecting specific substances.

Since "N/A" does not correspond to any known application due to its undefined nature, no applications can be identified.

Theoretical Frameworks for Compound-Centric Research

Computational Modeling of Chemical Space Topologies

Chemical space represents the multidimensional ensemble of all possible organic molecules, where each dimension corresponds to specific molecular properties or descriptors. Computational modeling transforms this abstract concept into navigable topologies using mathematical frameworks. Molecular Quantum Numbers (MQNs) provide a robust integer-based descriptor system comprising 42 fundamental properties, including atom counts (carbon, nitrogen, oxygen), bond types (acyclic/cyclic single/double/triple bonds), polarity metrics (hydrogen bond acceptors/donors), and topological features (ring sizes, fused ring atoms) [5]. This system enables dimensionality reduction via principal component analysis (PCA), projecting molecules into two-dimensional maps where spatial coordinates reflect structural relationships. For example, PubChem’s MQN map positions acyclic alkanes in the southwest region, peptides westward, and polycyclic hydrocarbons eastward, creating an interpretable "periodic table" for chemical compounds [5].

Chemical Space Networks (CSNs) offer a non-metric alternative by representing molecules as nodes connected via similarity edges. A developmental toxicity (Dev Tox) CSN (684 compounds) demonstrated scale-free topology and assortative mixing when thresholded at Tanimoto similarity >0.7, coinciding with a phase transition in network connectivity [7]. At criticality ((p \sim 5 \times 10^{-3})), betweenness centrality peaks, revealing highly connected toxicophore communities (e.g., aryl derivatives, steroids) that serve as toxicity alerts. This network-based modeling circumvents the "curse of dimensionality" inherent to coordinate-based systems.

Table 1: Molecular Quantum Number (MQN) Descriptor Categories

CategoryDescriptors
Atom counts (12)Carbon, fluorine, chlorine, bromine, iodine, sulfur, phosphorus, acyclic/cyclic nitrogen/oxygen, heavy atom count
Polarity counts (6)H-bond acceptor sites/atoms, H-bond donor sites/atoms, negative/positive charges
Bond counts (7)Acyclic/cyclic single/double/triple bonds, rotatable bond count
Topology counts (17)Atom valency distributions (acyclic: mono-/di-/tri-/tetravalent; cyclic: di-/tri-/tetravalent), ring size counts (3–10+ members), fused ring atoms/bonds

Task-Oriented Chemical Space Definition in Drug Discovery

Drug discovery requires constrained chemical space definitions aligned with specific biological objectives. The Experimental Natural Products Knowledge Graph (ENPKG) framework exemplifies this approach by integrating heterogeneous metabolomics data—including taxonomic sources, mass spectrometry features, and structural annotations—into a unified, sample-centric knowledge graph [1]. Unlike traditional batch-processing methods, ENPKG treats each extract individually, standardizes metadata using OpenTree taxonomy, and performs feature-based molecular networking (FBMN) before integrating results into a resource description framework (RDF)-based graph. This enables federated SPARQL queries across databases like Wikidata, linking experimental data to documented structure–organism pairs. In phenotypic screenings against trypanosomatids, ENPKG identified clusters of features specific to active extracts, streamlining anti-parasitic compound discovery [1].

Task-oriented spaces also prioritize regions with high bioactivity density. Developmental toxicity CSNs restricted analysis to 684 curated toxic molecules, revealing communities of volatile organic compounds and hydantoins at critical similarity thresholds. These subspaces serve as "toxicity alerts" for prioritization in environmental risk assessment [7]. Similarly, GDB databases (e.g., GDB-17 with 166 billion molecules) focus on lead-like compounds (<17 atoms), enabling virtual screens for neurotransmitter receptor ligands [5].

Bayesian Hypothesis Testing in Compound Identification

Bayesian hypothesis testing quantifies evidence for compound-target relationships using probability models. The Bayes factor ((BF{10})) compares the marginal likelihood of data ((Y)) under two hypotheses: the alternative ((H1): compound interacts with target) versus the null ((H0): no interaction):$$BF{10} = \frac{P(Y|H1)}{P(Y|H0)}$$A (BF{10} > 10) indicates strong evidence for (H1) (Table 2) [2] [8]. For binary bioactivity data (e.g., binding yes/no), (H1) incorporates prior distributions for binding affinity ((\theta)), such as beta distributions for Bernoulli trials. When testing a compound’s specificity for a target, a (BF{10} = 36.4) (very strong evidence) arises if (\theta \sim Beta(0.5,0.5)) and 12/14 assays are positive [2].

The Jeffrey-Lindley paradox highlights limitations: With large samples, frequentist tests may reject (H0) (p<0.05) while Bayesian posterior probabilities favor (H0) if (H_1)’s prior is overly diffuse. Thus, prior choice must reflect biologically plausible binding affinities [8].

Table 2: Bayes Factor Evidence Classification

Bayes Factor (BF₁₀)log(BF₁₀)Evidence Strength for H₁
>100>4.61Extreme
30–1003.4–4.61Very strong
10–302.3–3.4Strong
3–101.1–2.3Moderate
1–30–1.1Anecdotal

Metrological Uncertainty Principles in Qualitative Analysis

Qualitative analyses (e.g., presence/absence of a compound) require uncertainty metrics distinct from quantitative confidence intervals. Bayes’ theorem calculates conditional probabilities of true compound presence given a positive test. For a hepatitis B surface antigen (HBsAg) assay with 92% sensitivity and 98% specificity, the positive predictive value (PPV)—defined as the measurement uncertainty—is low (4.4%) at 0.1% prevalence but rises to 31.7% at 1% prevalence [3]:$$PPV = P(\text{True Positive} | \text{Test Positive}) = \frac{\text{Sensitivity} \times \text{Prevalence}}{\text{(Sensitivity} \times \text{Prevalence)} + \text{(1 - Specificity)} \times \text{(1 - Prevalence)}}$$

Likelihood ratios (LRs) offer prevalence-independent uncertainty metrics:

  • Positive LR = Sensitivity / (1 - Specificity)
  • Negative LR = (1 - Sensitivity) / SpecificityFor the HBsAg test, the positive LR is 46, indicating "moderate support" for true presence [3] [9].

Normal distribution approaches apply to semi-quantitative data (e.g., S/Co ratios). If a compound’s instrumental response follows (N(\mu,\sigma^2)), uncertainty derives from the overlap between distributions at the detection limit. For instance, a compound with signal (S \sim N(10,1)) and cutoff (C=8) has a false-negative probability of (P(S<8) = 0.0228) [3] [9].

Table 3: Uncertainty Metrics in Qualitative Compound Analysis

MethodMetricCalculationApplication Context
Bayes’ theoremPositive predictive value (PPV)(\frac{\text{Sensitivity} \times \text{Prevalence}}{\text{Total positive tests}})Low-prevalence screening
Likelihood ratiosPositive LRSensitivity / (1 - Specificity)Evidence strength for presence
Normal distributionFalse-negative probability(P(S < C)) when (S \sim N(\mu,\sigma^2))Instrumental signal near cutoff

Properties

Product Name

N/A

IUPAC Name

cyclopentane;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

Molecular Formula

C36H54FeP2

Molecular Weight

604.6 g/mol

InChI

InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2;/t25-,30?,31?;;/m0../s1

InChI Key

ULNUEACLWYUUMO-OBLOVAIUSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

Isomeric SMILES

C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

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